molecular formula C16H16N4O5S B2762588 METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE CAS No. 1251627-95-8

METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE

Cat. No.: B2762588
CAS No.: 1251627-95-8
M. Wt: 376.39
InChI Key: GDAHBZYLYGXZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE is a complex organic compound that belongs to the class of triazolo pyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo pyridine moiety, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of dry toluene and molecular sieves can enhance the yield and reduce the reaction time . The process is optimized to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated aromatics in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE is unique due to its specific structural features, which confer distinct biological activities and applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for further study.

Properties

IUPAC Name

methyl 2-[3-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-24-13-5-3-4-12(8-13)20(10-16(21)25-2)26(22,23)14-6-7-15-18-17-11-19(15)9-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAHBZYLYGXZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.